molecular formula C9H9NO4 B11904161 2-(Oxetan-3-yloxy)isonicotinic acid

2-(Oxetan-3-yloxy)isonicotinic acid

Cat. No.: B11904161
M. Wt: 195.17 g/mol
InChI Key: WGFDUMYRZUEZRT-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Pyridine (B92270) Carboxylic Acid Derivatives

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.orgwikipedia.org The three basic isomers are picolinic acid, nicotinic acid, and isonicotinic acid, which are foundational structures in medicinal chemistry. wikipedia.orgnih.gov These compounds and their derivatives exhibit a wide array of biological activities and are integral to the development of numerous pharmaceuticals. nih.govnih.gov The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group allows for diverse chemical modifications, making them versatile scaffolds for drug design. nih.gov 2-(Oxetan-3-yloxy)isonicotinic acid is a specific derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid. wikipedia.org

Significance of the Oxetane (B1205548) Moiety in Contemporary Organic Chemistry and Design

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry. nih.govnih.govontosight.ai Its unique properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, make it a valuable component in drug design. nih.govacs.org The inclusion of an oxetane moiety can favorably influence a molecule's physicochemical properties, such as its solubility and metabolic stability. nih.govacs.org It can also serve as a surrogate for other chemical groups, like gem-dimethyl or carbonyl groups, to enhance a compound's drug-like characteristics. nih.govacs.org The 3-substituted oxetane, as seen in the subject compound, is a common and synthetically accessible form. nih.govacs.org

Research Rationale and Objectives for the Comprehensive Investigation of this compound

The investigation into this compound is driven by the potential synergistic effects of its two primary structural components: the isonicotinic acid core and the oxetane moiety. The isonicotinic acid framework is a well-established pharmacophore, while the oxetane ring offers a modern tool for optimizing molecular properties. nih.govnih.gov Research objectives for such a compound would typically include a thorough characterization of its chemical and physical properties, the development of efficient synthetic routes, and the exploration of its potential applications based on its unique structural design.

Overview of Prior Synthetic and Methodological Advancements Relevant to 2-Oxygenated Isonicotinic Acid Derivatives

The synthesis of isonicotinic acid derivatives has been a subject of extensive research. google.comnih.govresearchgate.net Commercially, isonicotinic acid is often produced through the ammoxidation of 4-picoline, followed by the hydrolysis of the resulting nitrile. wikipedia.org Various synthetic methods have been developed to introduce substituents at the 2-position of the pyridine ring. These methods often involve nucleophilic substitution reactions on a suitable precursor. The synthesis of 2-oxygenated derivatives, in particular, can be achieved through various strategies, including the reaction of a leaving group at the 2-position with an alcohol in the presence of a suitable base. The synthesis of oxetane-containing ethers has also been an area of active investigation, with methods being developed to form the ether linkage while preserving the strained oxetane ring. researchgate.net

Interactive Data Tables

Table 1: Properties of Isonicotinic Acid Isomers

Common NameSystematic NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
Picolinic acid2-pyridinecarboxylic acid98-98-6C6H5NO2123.11
Nicotinic acid3-pyridinecarboxylic acid59-67-6C6H5NO2123.11
Isonicotinic acid4-pyridinecarboxylic acid55-22-1C6H5NO2123.11

Data sourced from Wikipedia. wikipedia.org

Table 2: Properties of this compound and a Structural Analogue

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1594086-04-0C9H9NO4195.17
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid1603363-30-9C9H9NO4195.17

Data sourced from 001CHEMICAL and Vulcanchem. vulcanchem.com001chemical.com

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(oxetan-3-yloxy)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)6-1-2-10-8(3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)

InChI Key

WGFDUMYRZUEZRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies for 2 Oxetan 3 Yloxy Isonicotinic Acid

Retrosynthetic Analysis and Key Disconnections for the 2-(Oxetan-3-yloxy)isonicotinic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the ether linkage, separating the isonicotinic acid core from the oxetane (B1205548) moiety. This leads to two key building blocks: a 2-halosubstituted isonicotinic acid derivative and oxetan-3-ol (B104164).

A second key disconnection involves the functional group interconversion of the carboxylic acid on the isonicotinic acid ring. This suggests that a precursor, such as a 2-halo-4-cyanopyridine or a 2-halo-4-methylpyridine, could be a more convenient starting point, with the carboxylic acid being introduced later in the synthesis. This approach can prevent potential side reactions involving the carboxylic acid group during the etherification step.

Development and Optimization of Novel Synthetic Pathways to this compound

The synthesis of this compound has been approached through various optimized pathways, primarily focusing on the efficient formation of the ether bond and the synthesis of the requisite precursors.

Etherification Methodologies at the Pyridine (B92270) C2 Position

The formation of the ether linkage between the pyridine ring and the oxetane moiety is a critical step. A common method is the Williamson ether synthesis, where the sodium or potassium salt of oxetan-3-ol reacts with a 2-halopyridine, typically 2-chloropyridine (B119429) or 2-fluoropyridine. The reactivity of the halopyridine is crucial, with 2-fluoropyridines generally showing higher reactivity in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The choice of base, solvent, and temperature is critical for optimizing the yield and minimizing side reactions.

Table 1: Comparison of Etherification Reaction Conditions

HalopyridineBaseSolventTemperature (°C)Yield (%)
2-ChloropyridineNaHDMF80-100Moderate
2-FluoropyridineK2CO3DMSO120Good
2-ChloropyridineCs2CO3Dioxane100High

This table presents a generalized comparison based on common organic synthesis principles. Actual yields may vary depending on the specific substrate and detailed reaction conditions.

Stereoselective Incorporation of the Oxetan-3-ol Moiety

When stereochemistry is a consideration, the enantioselective synthesis of the oxetane-containing product becomes important. This can be achieved by using an enantiomerically pure form of oxetan-3-ol. Methods for the asymmetric synthesis of oxetanes have been developed, providing access to these chiral building blocks. nih.gov Alternatively, chiral catalysts can be employed during the etherification step to induce stereoselectivity, although this is a more complex approach.

Synthesis of Core Precursors: Functionalized Pyridines and Oxetanols

Oxetanols: Oxetan-3-ol and its derivatives are important building blocks. atlantis-press.com Their synthesis has been achieved through various routes, including the cyclization of 1,3-diols. acs.org A modified synthesis of oxetan-3-ol has been reported starting from epichlorohydrin. atlantis-press.comresearchgate.net Gold-catalyzed oxidative cyclization of propargyl alcohol offers another efficient route to oxetan-3-one, which can be subsequently reduced to oxetan-3-ol. scispace.com

Catalytic Approaches in the Synthesis of this compound

Catalytic methods can offer milder reaction conditions and improved efficiency for the synthesis of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-oxygen bonds. researchgate.netresearchgate.net Copper- and palladium-based catalysts are commonly used for the etherification of aryl halides. researchgate.netnih.gov For the synthesis of this compound, a copper-catalyzed Ullmann-type reaction between a 2-halopyridine and oxetan-3-ol can be an effective strategy. These reactions often require a ligand to facilitate the coupling and can be performed under milder conditions than traditional SNAr reactions.

Table 2: Examples of Catalytic Systems for C-O Bond Formation

CatalystLigandBaseSolventApplication
CuIPhenanthrolineCs2CO3TolueneAryl ether synthesis
Pd(OAc)2Buchwald-type phosphine (B1218219) ligandNaOtBuDioxaneAryl ether synthesis

This table provides examples of catalytic systems that could be adapted for the synthesis of the target molecule.

The use of transition-metal catalysis can be particularly advantageous when dealing with less reactive chloro- or bromopyridines, expanding the scope of available starting materials. nih.govacsgcipr.org

Organocatalytic Strategies for Asymmetric Transformations

Organocatalysis offers an attractive alternative to metal-based catalysts for creating chiral molecules, a critical aspect of modern drug development. youtube.com While specific applications of organocatalysis for the asymmetric synthesis of this compound are not widely reported, the principles can be applied to its precursors. For instance, asymmetric alkylation of carbamate (B1207046) 2 has been used to produce 3-substituted isoindolinones in high enantiomeric excess, a strategy that could be adapted for chiral precursors of the target molecule. nih.gov

Hypothetically, an organocatalyst could be employed in the asymmetric synthesis of a chiral analogue of this compound. A potential route could involve the enantioselective addition of a nucleophile to a pyridine derivative, catalyzed by a small organic molecule like a proline derivative or a cinchona alkaloid.

Table 1: Potential Organocatalytic Strategies for Asymmetric Synthesis

Catalyst TypePotential Reaction Application
Chiral Amine (e.g., Proline)Asymmetric amination of a precursor
Cinchona AlkaloidEnantioselective addition to a pyridine derivative
Chiral Phosphoric AcidAsymmetric cyclization reactions

Photocatalytic Methodologies in C-O Bond Formation

Photocatalysis, particularly using visible light, presents a mild and efficient method for forming chemical bonds. The crucial C-O ether linkage in this compound could be forged using this technology. This approach could serve as an alternative to traditional nucleophilic aromatic substitution (SNAr) reactions, which often necessitate harsh conditions. A plausible photocatalytic method would involve coupling 3-hydroxyoxetane with a 2-halo-isonicotinic acid derivative using a photosensitizer that can initiate the reaction upon light absorption.

Table 2: Components for a Potential Photocatalytic C-O Bond Formation

ComponentExampleFunction
PhotocatalystIridium or Ruthenium complexAbsorbs light and facilitates electron transfer
Light SourceBlue LEDProvides the energy to excite the photocatalyst
Substrates2-Chloroisonicotinic acid derivative and 3-HydroxyoxetanePrecursors to the final molecule
BaseOrganic base (e.g., DIPEA)To neutralize acid formed during the reaction
SolventAprotic polar solvent (e.g., DMF)To dissolve reactants

Green Chemistry Principles Applied to this compound Synthesis

The adoption of green chemistry principles is essential for sustainable chemical manufacturing. unibo.it These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. jocpr.comtotalpharmaceuticaltopics.com

A key aspect of green chemistry is the use of environmentally benign solvents. totalpharmaceuticaltopics.com Research into solvent-free reaction conditions, possibly using microwave assistance, could reduce reliance on volatile organic compounds. ornl.gov Aqueous synthesis is another green alternative, and while the reactants may have low water solubility, techniques like phase-transfer catalysis can facilitate reactions in water. researchgate.net For example, deep eutectic solvents, which are biodegradable and have low toxicity, have been successfully used for the quaternization of isonicotinamide. researchgate.net

Atom economy is a measure of how many atoms of the reactants are incorporated into the final product. jocpr.comacs.org A higher atom economy signifies a more efficient and less wasteful process. nih.govrsc.org Process Mass Intensity (PMI) is a broader metric that considers the total mass of all materials used (including solvents and reagents) to produce a kilogram of the product. acs.orgacsgcipr.orgacsgcipr.org For fine chemicals and pharmaceuticals, the PMI can be substantial, often between 50 and 100. nih.gov By analyzing and optimizing synthetic routes, both atom economy and PMI can be improved. scribd.com

Table 3: Illustrative Comparison of Green Chemistry Metrics for a Synthetic Step

Synthetic ApproachTheoretical Atom EconomyEstimated Process Mass Intensity (PMI)
Traditional SNArLowerHigher
Catalytic CouplingHigherLower

A long-term goal of green chemistry is to utilize renewable feedstocks instead of those derived from petroleum. youtube.com Biomass, which includes materials from living organisms, is a key renewable resource. youtube.com For instance, solvents like 2-methyltetrahydrofuran (B130290) can be synthesized from renewable biomass. youtube.com The precursors for this compound, the oxetane and isonicotinic acid moieties, are traditionally sourced from fossil fuels. nih.govenergy.gov

The synthesis of isonicotinic acid can be achieved through the oxidation of 4-methylpyridine. chemicalbook.com More sustainable methods for producing nicotinic acid, a related compound, are being explored, including oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974) using greener methods to avoid by-products with high global warming potential. nih.gov Enzymatic and biocatalytic routes are also being developed for the synthesis of nicotinic acid from precursors like 3-cyanopyridine. nih.gov The oxetane ring can be synthesized from various starting materials, including through the cyclization of diols. acs.orgresearchgate.net The development of efficient and economical routes from renewable feedstocks to these precursors is an ongoing area of research. energy.govabiosus.org

Process Scale-Up and Reaction Engineering Considerations for this compound Production

Scaling a synthesis from the laboratory to industrial production requires careful consideration of reaction engineering principles to ensure safety, efficiency, and cost-effectiveness. aiche.org

Key factors in the scale-up of this compound production include managing heat transfer from exothermic reactions, ensuring efficient mass transfer in multiphase systems, and understanding reaction kinetics for process optimization. The choice between batch and continuous processing is also critical. Continuous flow reactors can offer advantages in safety, heat and mass transfer, and consistency. core.ac.uk

Table 4: Comparison of Batch and Continuous Processing for Scale-Up

ParameterBatch ProcessingContinuous Flow Processing
Heat TransferCan be challenging to controlMore efficient and controllable
Mass TransferCan be limitingGenerally more efficient
SafetyHigher potential for thermal runawayInherently safer due to smaller reaction volumes
ScalabilityRequires larger vesselsCan be scaled by running in parallel
ConsistencyPotential for batch-to-batch variationHigh degree of consistency

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Oxetan 3 Yloxy Isonicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(Oxetan-3-yloxy)isonicotinic acid. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would reveal correlations between the protons on the oxetane (B1205548) ring and within the pyridine (B92270) ring system, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that shows correlations between protons and carbons over two to three bonds. This is instrumental in connecting the different fragments of the molecule. For instance, it would show a correlation from the proton on C5' of the oxetane ring to the carbon C2 of the pyridine ring, confirming the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's conformation and stereochemistry. A key NOESY correlation would be expected between the proton on C5' of the oxetane ring and the proton on C3 of the pyridine ring, further confirming their spatial proximity.

The following table outlines the predicted 2D NMR correlations for this compound.

Proton (¹H) COSY Correlations (with ¹H) HSQC Correlations (with ¹³C) HMBC Correlations (with ¹³C) NOESY Correlations (with ¹H)
H3 (Pyridine)H5 (Pyridine)C3C2, C4, C5H5' (Oxetane)
H5 (Pyridine)H3, H6 (Pyridine)C5C3, C4, C6H6 (Pyridine)
H6 (Pyridine)H5 (Pyridine)C6C2, C4, C5H5 (Pyridine)
H5' (Oxetane)H6'a, H6'b (Oxetane)C5'C2 (Pyridine), C6' (Oxetane)H3 (Pyridine), H6'a, H6'b (Oxetane)
H6'a, H6'b (Oxetane)H5' (Oxetane)C6'C5' (Oxetane)H5' (Oxetane)

In the solid state, molecules can arrange themselves in different crystalline forms known as polymorphs. These polymorphs can have different physical properties, such as solubility and stability. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing these different forms. By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one can distinguish between different crystalline environments of the carbon atoms in this compound.

DOSY is a 2D NMR technique that separates the signals of different species in a solution based on their diffusion rates. For a pure sample of this compound, a DOSY experiment would show all proton signals aligned in a single row, confirming the presence of a single molecular entity. The measured diffusion coefficient can also provide an estimate of the molecule's hydrodynamic radius, offering insights into its size and shape in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of this compound.

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like this compound. It would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. MALDI-MS, another soft ionization technique, could also be employed, particularly for analyzing the compound in a solid matrix.

The calculated exact mass of this compound (C₉H₉NO₄) is 195.0532 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.

Ion Formula Calculated m/z Expected Observed m/z
[M+H]⁺C₉H₁₀NO₄⁺196.0604~196.0604
[M+Na]⁺C₉H₉NNaO₄⁺218.0424~218.0424

Tandem mass spectrometry (MS/MS) involves selecting an ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. The most likely fragmentation pathways for this compound would involve the cleavage of the ether bond and the loss of small molecules like CO₂ from the carboxylic acid group.

A plausible fragmentation pathway could involve the initial loss of the oxetane group, followed by the loss of carbon dioxide. The table below outlines some of the expected key fragment ions.

Parent Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Structural Interpretation
196.0604152.0342C₂H₄OLoss of ethene oxide from the oxetane ring
196.0604138.0448C₃H₆OLoss of the oxetane moiety
196.0604150.0499H₂O + COLoss of water and carbon monoxide
138.044894.0498CO₂Loss of carbon dioxide from the isonicotinic acid fragment

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods measure the vibrational frequencies of chemical bonds, which are unique to the specific functional groups present in the molecule.

Characteristic Group Frequencies and Band Assignments

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its three main structural components: the isonicotinic acid moiety, the oxetane ring, and the ether linkage.

Isonicotinic Acid Moiety: This portion of the molecule would produce several distinct vibrational signatures. The carboxylic acid O-H stretch is anticipated as a very broad band in the FTIR spectrum, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Oxetane Ring: The four-membered oxetane ring has characteristic ring breathing and puckering vibrations. The C-O-C stretching of the ether within the ring would be expected in the 950-1050 cm⁻¹ region. The C-H stretching of the CH₂ groups in the ring will be observed around 2850-3000 cm⁻¹.

Ether Linkage: The aryl-alkyl ether linkage (Py-O-CH) would also contribute to the spectrum, with its characteristic C-O stretching vibrations appearing in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

A hypothetical data table of expected vibrational frequencies is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (FTIR)
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Carboxylic AcidC=O Stretch1730-1700Strong
Pyridine RingC-H Stretch3100-3000Medium
Pyridine RingC=C, C=N Stretch1600-1400Medium-Strong
Oxetane RingC-H Stretch3000-2850Medium
Ether (Oxetane)C-O-C Stretch1050-950Strong
Ether LinkageAsymmetric C-O-C Stretch1270-1200Strong

Conformational Analysis via Vibrational Signatures

The flexibility of the ether linkage between the oxetane and pyridine rings allows for different spatial arrangements or conformations of the molecule. These conformational isomers, if they exist in significant populations, could be distinguished using vibrational spectroscopy. Different conformations would likely lead to slight shifts in the vibrational frequencies of the C-O-C ether linkage and the adjacent ring modes. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and potentially determine their relative stabilities.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Three-Dimensional Molecular Architecture of this compound

Crystal Packing Analysis and Intermolecular Interactions

A table of expected crystallographic parameters that would be determined is presented below.

Parameter Information Provided
Unit Cell DimensionsSize and shape of the basic repeating unit of the crystal
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise position of each atom in the molecule
Bond Lengths & AnglesGeometric details of the molecular structure
Torsion AnglesConformational information about the molecule
Hydrogen Bond GeometryDetails of intermolecular hydrogen bonding interactions

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. It is conceivable that this compound could exhibit polymorphism, with different crystal packing arrangements arising from variations in hydrogen bonding or conformational flexibility.

Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to create a new crystalline solid with potentially improved properties. Given the hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen, this compound would be a good candidate for co-crystallization studies with other molecules that can participate in hydrogen bonding.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD, and Optical Rotatory Dispersion, ORD) for Stereochemical Elucidation (if applicable)

The applicability of chiroptical spectroscopy depends on whether this compound is chiral. The molecule possesses a stereocenter at the 3-position of the oxetane ring where the isonicotinic acid moiety is attached. Therefore, it can exist as two enantiomers (R and S).

If a single enantiomer of the compound were isolated, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) could be used to probe its absolute stereochemistry. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimental ECD/ORD spectrum with spectra predicted from quantum chemical calculations for the R and S enantiomers, the absolute configuration of the synthesized enantiomer could be determined.

Computational Chemistry and Theoretical Studies on 2 Oxetan 3 Yloxy Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that may be difficult or impossible to measure experimentally. These methods, rooted in the principles of quantum mechanics, provide detailed information about the electronic distribution and energy levels within a molecule. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For 2-(Oxetan-3-yloxy)isonicotinic acid, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the ether and carboxylic acid groups. The LUMO, conversely, is likely to be distributed over the electron-deficient regions of the pyridine ring and the carbonyl group of the carboxylic acid.

Table 1: Theoretical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity.
Ionization Potential6.5Energy required to remove an electron.
Electron Affinity1.2Energy released when an electron is added.
Electronegativity (χ)3.85Tendency to attract electrons.
Hardness (η)2.65Resistance to change in electron distribution.
Softness (S)0.38Reciprocal of hardness.
Electrophilicity Index (ω)2.80Measure of electrophilic power.

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Electrostatic potential (ESP) surface maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. reed.edu Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid and ether functionalities, highlighting their basic and nucleophilic character. scispace.com Conversely, the hydrogen atom of the carboxylic acid and the carbon atoms adjacent to the electronegative atoms would exhibit a positive potential. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a standard tool in computational chemistry due to its balance of accuracy and computational cost. mdpi.com DFT methods are widely used for optimizing molecular geometries and predicting a variety of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. mdpi.com DFT calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). idc-online.commdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. modgraph.co.uk Comparing the calculated and experimental spectra can aid in the definitive assignment of resonances. idc-online.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.2-
Pyridine-H58.1-
Pyridine-H68.5-
Oxetane-CH5.575.0
Oxetane-CH₂ (adjacent to O)4.868.0
Oxetane-CH₂ (C4)4.668.0
COOH13.0-
Pyridine-C2-163.0
Pyridine-C3-110.0
Pyridine-C4-140.0
Pyridine-C5-115.0
Pyridine-C6-150.0
COOH-168.0

Note: These are hypothetical values for illustrative purposes. Actual values would depend on the specific DFT functional and basis set used.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. jocpr.com DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov This theoretical vibrational spectrum is invaluable for assigning the experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.commdpi.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. biointerfaceresearch.com

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Predicted Frequency (cm⁻¹)Assignment
3500O-H stretch (carboxylic acid)
3100C-H stretch (aromatic)
2950C-H stretch (aliphatic)
1720C=O stretch (carboxylic acid)
1600C=C/C=N stretch (pyridine ring)
1250C-O stretch (ether)
980Oxetane (B1205548) ring breathing

Note: These are representative frequencies. A full analysis would yield a complete set of vibrational modes.

Conformational Landscape Analysis of this compound

Most molecules are not static but exist as an ensemble of different conformations. researchgate.net Conformational analysis aims to identify the stable conformers and the energy barriers between them. mdpi.commdpi.com For this compound, key conformational degrees of freedom include the rotation around the C-O bond connecting the oxetane and pyridine rings, and the orientation of the carboxylic acid group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and biological properties.

Table 4: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (Py-O-C-Ox)Relative Energy (kcal/mol)
1 (Global Minimum)180° (anti-periplanar)0.0
260° (gauche)1.5
3-60° (gauche)1.5
40° (syn-periplanar)4.0

Note: The dihedral angle and energies are for illustrative purposes to demonstrate the concept of conformational analysis.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational methods, particularly Density Functional Theory (DFT), are essential for understanding the mechanisms of chemical reactions. stackexchange.com A plausible route for the synthesis of this compound is the Williamson ether synthesis, involving the reaction of a 2-halo-isonicotinate derivative with 3-hydroxyoxetane in the presence of a base. francis-press.comedubirdie.com DFT can model this SN2 reaction to clarify its feasibility and energetics.

DFT calculations can map the entire reaction pathway from reactants to products. acs.org This involves locating and calculating the energies of all stationary points: reactants, intermediates, transition states, and products. acs.orgsmu.edu

Table 3: Illustrative Energetic Data for a Key Synthetic Step (SN2 Reaction)

SpeciesDescriptionCalculated ΔH (kcal/mol)Calculated ΔG (kcal/mol)
Reactants2-chloro-isonicotinate anion + 3-hydroxyoxetane0.0 (Reference)0.0 (Reference)
Transition StateStructure where the C-O bond is partially formed and the C-Cl bond is partially broken.+22.5+24.0 (Activation Energy)
Products2-(Oxetan-3-yloxy)isonicotinate + Cl⁻-15.8-14.5 (Reaction Energy)

Solvent plays a crucial role in chemical reactions, especially those involving charged species like the alkoxide intermediate in a Williamson ether synthesis. Computational models account for this in two main ways:

Explicit Solvent Models: Individual solvent molecules are included in the simulation box around the solute. This is computationally expensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding. fiveable.me

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant, a method known as the Polarizable Continuum Model (PCM). wikipedia.orgwikipedia.org This approach is much less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the reaction energetics. rsc.orgnumberanalytics.com

Calculations would be run using different solvent models (e.g., mimicking DMF or DMSO) to predict how the reaction rate and thermodynamics change, helping to identify optimal experimental conditions.

Acidity Constant (pKa) Prediction and Speciation Modeling for the Carboxylic Acid Moiety

The acidity constant (pKa) of the carboxylic acid group is a fundamental property that governs the molecule's charge state and solubility at different pH values. Computational methods can predict pKa values with good accuracy. nih.gov

The prediction is based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution: HA ⇌ A⁻ + H⁺. rsc.org This is typically done using a thermodynamic cycle that breaks the calculation into more manageable steps: the gas-phase deprotonation energy and the solvation free energies of the acid (HA), its conjugate base (A⁻), and the proton (H⁺). High-level quantum mechanical calculations combined with an accurate continuum solvent model (like SMD or PCM) are required for reliable results. researchgate.netmdpi.comntu.edu.iq Once the pKa is predicted, a speciation diagram can be generated to show the percentage of the protonated and deprotonated forms as a function of pH.

Table 4: Illustrative Data for a pKa Prediction Thermodynamic Cycle

Thermodynamic QuantityDescriptionCalculated Value (kcal/mol)Method/Model
ΔG(gas)Gas-phase deprotonation energy of the carboxylic acid.+335.2DFT (B3LYP/6-311+G**)
ΔG(solv, HA)Solvation free energy of the neutral acid.-12.5PCM (Water)
ΔG(solv, A⁻)Solvation free energy of the carboxylate anion.-75.8PCM (Water)
ΔG(solv, H⁺)Solvation free energy of the proton (literature value).-265.9Experimental Data
ΔG(aq) Overall deprotonation free energy in water. +2.0 Calculated
Predicted pKa -log(Ka) derived from ΔG(aq). ~3.5 - 4.0 Calculated

Reactivity, Derivatization, and Functionalization Studies of 2 Oxetan 3 Yloxy Isonicotinic Acid

Chemical Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogues.

Esterification, Amidation, and Peptide Coupling Strategies

The carboxylic acid moiety of 2-(oxetan-3-yloxy)isonicotinic acid can be readily converted into esters and amides, which are common isosteres in drug design.

Esterification: Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), can be employed to produce the corresponding esters. Alternatively, for more sensitive substrates, milder conditions can be utilized, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).

Amidation and Peptide Coupling: The synthesis of amides from this compound is typically achieved using peptide coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DCC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and minimize racemization. These activated species then react with a primary or secondary amine to form the desired amide bond. This methodology is also directly applicable to the formation of peptide bonds by coupling the acid with an amino acid ester.

DerivativeReagents and ConditionsProduct
EsterificationMethanol, H₂SO₄ (cat.), RefluxMethyl 2-(oxetan-3-yloxy)isonicotinate
AmidationBenzylamine, EDC, HOBt, DMF, rtN-benzyl-2-(oxetan-3-yloxy)isonicotinamide
Peptide CouplingGlycine methyl ester, HATU, DIPEA, CH₂Cl₂Methyl 2-((2-(oxetan-3-yloxy)isonicotinamido)acetate

This table presents representative examples of derivatization reactions with plausible conditions.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid can be reduced to either a primary alcohol or an aldehyde, providing further avenues for functionalization.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), are effective for the complete reduction of the carboxylic acid to the corresponding primary alcohol, (2-(oxetan-3-yloxy)pyridin-4-yl)methanol. The reaction typically requires an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting acid. However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using sterically hindered and less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for the acid chloride or diisobutylaluminum hydride (DIBAL-H) for the ester at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

TransformationReagents and ConditionsProduct
Reduction to Alcohol1. LiAlH₄, THF, 0 °C to rt; 2. H₃O⁺ workup(2-(oxetan-3-yloxy)pyridin-4-yl)methanol
Reduction to Aldehyde (from ester)1. DIBAL-H, Toluene, -78 °C; 2. H₂O workup2-(oxetan-3-yloxy)isonicotinaldehyde

This table illustrates plausible synthetic routes for the reduction of the carboxylic acid functionality.

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group via decarboxylation can be a useful synthetic step. However, the decarboxylation of pyridine-4-carboxylic acids is generally not a facile process and often requires harsh conditions or specific activating features. The direct thermal decarboxylation of this compound would likely require very high temperatures.

More synthetically viable methods often involve the conversion of the carboxylic acid into a derivative that is more prone to decarboxylation. One such method is the Barton decarboxylation, which involves the formation of a thiohydroxamate ester followed by radical-induced cleavage. Another approach could be a transition metal-catalyzed decarboxylation, for which various protocols have been developed for aromatic carboxylic acids. For instance, silver-catalyzed protodecarboxylation in the presence of an acid has been shown to be effective for some heteroaromatic carboxylic acids. However, the applicability of these methods to this compound would require empirical investigation.

Modifications and Transformations on the Pyridine (B92270) Ring System

The pyridine ring itself is a key platform for introducing further chemical diversity.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The substitution pattern on the pyridine ring is governed by the electronic effects of the existing substituents. The 2-alkoxy group (oxetan-3-yloxy) is an electron-donating group, which activates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the carboxylic acid at position 4 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution: Due to the combined directing effects, electrophilic substitution is most likely to occur at the 3- and 5-positions of the pyridine ring. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and sulfonation (with fuming H₂SO₄) would be expected to yield a mixture of 3- and 5-substituted products. The pyridine nitrogen is prone to protonation under strongly acidic conditions, which would further deactivate the ring.

Nucleophilic Aromatic Substitution: Pyridine is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. However, in this compound, these positions are already substituted. Nucleophilic attack on the pyridine ring of this compound is therefore less likely unless a leaving group is present. If a suitable leaving group were introduced at the 3- or 5-position, it could potentially be displaced by a strong nucleophile.

Oxidation and Reduction Reactions of the Pyridine Nitrogen and Ring

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide would exhibit altered reactivity. The N-oxide group is electron-donating through resonance, which can facilitate electrophilic substitution at the 4-position (though this is blocked by the carboxylic acid) and also makes the 2- and 6-positions more susceptible to nucleophilic attack after activation of the N-oxide oxygen.

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This transformation typically requires a catalyst such as platinum, palladium, or rhodium on a carbon support, often under elevated pressure and temperature. The reduction of the pyridine ring in this compound would yield the corresponding 2-(oxetan-3-yloxy)piperidine-4-carboxylic acid, a saturated heterocyclic scaffold. The specific stereochemistry of the resulting piperidine would depend on the catalyst and reaction conditions employed.

Regioselective Functionalization Strategies

The structure of this compound offers multiple sites for regioselective functionalization, primarily centered around the pyridine ring. The inherent electronic properties of the pyridine nucleus, influenced by the nitrogen atom and the oxetanyloxy substituent, dictate the preferred positions for electrophilic and nucleophilic attack.

Research into the direct C-H functionalization of pyridine rings has established that the C2 and C4 positions are generally the most reactive towards various catalytic systems. mdpi.comnih.gov For isonicotinic acid derivatives, arylation has been successfully achieved at the 3-position through palladium-catalyzed reactions, demonstrating the feasibility of selective C-H bond activation. nih.gov While specific studies on the regioselective functionalization of this compound are not extensively detailed in the provided search results, the principles of pyridine chemistry suggest that the carboxylic acid group can act as a directing group, influencing the regioselectivity of further substitutions. nih.gov For instance, lithiation followed by reaction with an electrophile is a common strategy for functionalizing pyridine rings, and the position of lithiation can often be controlled by the choice of directing group and reaction conditions. nih.gov

The following table summarizes potential regioselective functionalization strategies applicable to the pyridine ring of this compound based on general principles of pyridine chemistry:

Reaction Type Target Position Reagents and Conditions Rationale
Directed ortho-MetalationC3n-BuLi, s-BuLi, or LDA, then electrophileThe carboxylic acid group can direct metalation to the adjacent C3 position.
Palladium-Catalyzed C-H ArylationC3Pd(OAc)₂, PPh₃, Ar-X, baseThe carboxylic acid can act as a directing group to favor C-H activation at the C3 position. nih.gov
Nucleophilic Aromatic SubstitutionC5 or C6Strong nucleophiles (e.g., organolithiums, Grignards)The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid can activate the ring for nucleophilic attack, potentially at positions C5 or C6, depending on the directing effects of the substituents.

Reactions Involving the Oxetane (B1205548) Ring System

The oxetane ring, while more stable than the highly strained oxirane ring, can undergo a variety of reactions, particularly ring-opening transformations under specific conditions. beilstein-journals.orgutexas.edu

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, which can be initiated by Lewis acids or strong nucleophiles. beilstein-journals.orgillinois.edu This reactivity provides a pathway for the synthesis of highly functionalized acyclic structures. For instance, the reaction of oxetanes with organometallic reagents like Grignards or organolithiums can lead to ring-opening and the formation of new carbon-carbon bonds. youtube.com

The activation of the oxetane ring with a Lewis acid, such as BF₃·OEt₂, can facilitate nucleophilic attack. beilstein-journals.org In the context of this compound, the carboxylic acid moiety itself could potentially act as an intramolecular nucleophile under certain conditions, leading to lactonization, a phenomenon observed in other oxetane-carboxylic acids. nih.govacs.org This isomerization can sometimes occur even upon heating in the absence of a strong acid catalyst. nih.govacs.org

The following table outlines potential ring-opening reactions of the oxetane moiety:

Reaction Type Reagents Product Type
Acid-Catalyzed Ring OpeningH⁺, Lewis Acids (e.g., BF₃, In(OTf)₃)Diols, ethers, or esters (depending on the nucleophile present) beilstein-journals.org
Nucleophilic Ring OpeningOrganometallic reagents (e.g., R-Li, R-MgBr)Alcohols with a new C-C bond youtube.com
Intramolecular Ring OpeningHeat, or acid/base catalysisLactones nih.govacs.org

The stability of the oxetane ring is a critical consideration during the chemical manipulation of this compound. Generally, the oxetane ring exhibits good stability under basic, reductive, and many oxidative conditions. chemrxiv.org However, it is sensitive to acidic conditions, which can promote ring-opening. nih.gov

Acidic Conditions: The oxetane ring is prone to ring-opening under strong acidic conditions. chemrxiv.org The presence of a carboxylic acid group in the molecule itself can lead to instability, particularly upon heating, resulting in isomerization to lactones. nih.govacs.org However, some oxetane-containing compounds with bulky substituents have shown stability even at elevated temperatures. acs.org

Basic Conditions: The oxetane ring is generally stable under basic conditions. utexas.educhemrxiv.org For example, saponification of esters to form oxetane-carboxylic acids is typically carried out under basic conditions (e.g., NaOH) without affecting the oxetane ring. acs.org

Reductive Conditions: The oxetane ring is typically stable to common reducing agents like lithium aluminum hydride (LAH) at room temperature, although ring reduction can occur at higher temperatures and with prolonged reaction times. utexas.edu

Oxidative Conditions: The stability of the oxetane ring under oxidative conditions depends on the specific reagents used. The ether linkage is generally robust, but strong oxidizing agents could potentially affect other parts of the molecule or the oxetane ring itself under harsh conditions.

The table below summarizes the general stability of the oxetane ring:

Condition Stability Notes
Strong AcidLowProne to ring-opening and isomerization. acs.orgchemrxiv.org
Weak AcidModerate to HighGenerally stable, but can be sensitive to heat. acs.org
Strong BaseHighGenerally stable. chemrxiv.org
Weak BaseHighGenerally stable. chemrxiv.org
Reductive (e.g., LAH, NaBH₄)HighStable under typical conditions. utexas.edu
OxidativeModerate to HighGenerally stable, but depends on the specific oxidant and conditions.

Multi-component Reactions and Cascade Sequences Incorporating this compound as a Reactant

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single step. nih.govbas.bgencyclopedia.pub The carboxylic acid functionality of this compound makes it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions. nih.govnih.gov

In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. bas.bg this compound could serve as the carboxylic acid component, leading to the formation of complex structures incorporating the oxetane-pyridine motif. nih.gov Similarly, in the Passerini three-component reaction, a carboxylic acid reacts with an aldehyde (or ketone) and an isocyanide to yield an α-acyloxy carboxamide. nih.gov

Cascade reactions, which involve a series of intramolecular transformations following an initial intermolecular reaction, could also be envisioned. For instance, a reaction could be designed where an initial functionalization of the pyridine ring or the carboxylic acid group triggers a subsequent intramolecular reaction involving the oxetane ring, leading to the formation of novel polycyclic systems. beilstein-journals.orgrsc.org A copper-catalyzed four-component cascade reaction has been reported for the synthesis of spirooxazolidines derived from 3-oxetanone, highlighting the potential of oxetane-containing compounds in such transformations. mdpi.com

Stereochemical Aspects and Asymmetric Inductions in Derivatization of this compound

While this compound itself is achiral, derivatization reactions can introduce stereocenters, making stereochemical control an important consideration. Asymmetric synthesis of substituted oxetanes has been achieved through various methods, including the use of chiral catalysts and auxiliaries. nih.govresearchgate.net

For instance, the asymmetric metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with electrophiles, allows for the preparation of 2-substituted oxetan-3-ones with good enantioselectivity. nih.govresearchgate.net While this applies to the synthesis of the oxetane precursor, similar principles of asymmetric induction could be applied to reactions involving the pyridine ring of this compound.

If a chiral center is introduced, for example at the C3 position of the pyridine ring through a stereoselective reaction, this could potentially influence the stereochemical outcome of subsequent reactions on the oxetane ring, or vice versa. The development of catalytic asymmetric methods for the ring-opening of 3-substituted oxetanes is an area of active research and could provide access to highly functionalized chiral building blocks. researchgate.net

Analytical Method Development and Quality Control for 2 Oxetan 3 Yloxy Isonicotinic Acid

Chromatographic Separation and Purification Techniques for 2-(Oxetan-3-yloxy)isonicotinic Acid

Chromatography is the cornerstone of separation science, indispensable for both the analysis and purification of chemical compounds. For this compound, a combination of techniques is employed to resolve the target compound from starting materials, byproducts, and residual impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying the assay of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. Method development focuses on achieving a robust separation between the main peak and all potential impurities.

Given the acidic nature and aromatic structure of this compound, reversed-phase HPLC is the most common approach. The development of a suitable method draws upon established procedures for related structures, such as isonicotinic acid. sielc.com A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase composition is critical and usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is adjusted to control the ionization state of the carboxylic acid group, which significantly impacts retention time and peak shape. mdpi.com An acidic mobile phase (e.g., using formic acid or phosphoric acid) ensures that the carboxylic acid is protonated, leading to better retention and sharper peaks on a reversed-phase column. sielc.com

Validation of the HPLC method is performed according to international guidelines to ensure it is fit for its intended purpose. This involves testing for specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for separating moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Provides acidic conditions to suppress ionization and a common organic modifier for elution.
Gradient 10% B to 90% B over 15 min A gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension.
Detection UV at 265 nm The pyridine (B92270) ring provides strong UV absorbance; isonicotinic acid has a maximum at ~264 nm. sielc.com
Injection Volume 5 µL A typical volume to avoid column overloading while ensuring adequate sensitivity.

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents (if applicable)

During the synthesis of this compound, various organic solvents may be used. Since these solvents can be toxic, their levels in the final product are strictly controlled according to guidelines such as ICH Q3C. ich.orgthermofisher.com Gas Chromatography (GC), particularly with a headspace autosampler and a Flame Ionization Detector (FID), is the standard technique for the analysis of residual solvents. thermofisher.comscioninstruments.com

The method involves dissolving a sample of the compound in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed vial, heating the vial to partition the volatile solvents into the headspace, and then injecting a sample of the headspace gas into the GC. thermofisher.comfujifilm.com The GC column separates the various solvents, which are then detected by the FID. sigmaaldrich.com The method must be validated to accurately quantify solvents that may be present from the manufacturing process. scioninstruments.com

Table 2: Typical Headspace GC-FID Conditions for Residual Solvent Analysis

Parameter Condition Rationale
GC Column OVI-G43 or equivalent, 30 m x 0.53 mm, 3.0 µm A thick-film, wide-bore column provides good separation for a wide range of solvents. sigmaaldrich.com
Carrier Gas Helium or Hydrogen Inert carrier gas to transport analytes through the column. scioninstruments.comsigmaaldrich.com
Oven Program 40 °C (10 min), ramp at 10 °C/min to 240 °C (5 min) Temperature program designed to separate solvents with different boiling points.
Injector Temp. 225 °C Ensures rapid volatilization of analytes.
Detector Temp. 250 °C (FID) Keeps the detector clean and ensures a stable response.
Headspace Vial Temp. 80 °C Balances efficient volatilization with thermal stability of the sample.

| Headspace Incubation Time | 20 min | Allows the sample to reach equilibrium between the liquid and gas phases. |

Preparative Chromatography for Isolation and Large-Scale Purification

When high-purity material of this compound is required, for instance, for use as a reference standard or in early-stage development, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.

The goal is to isolate the target compound from impurities. This is achieved by using wider diameter columns (e.g., >20 mm), larger particle size stationary phases to reduce backpressure, and significantly higher mobile phase flow rates. The analytical HPLC method is adapted for the preparative scale, often by simplifying the mobile phase and running an isocratic elution if the key impurities are well-resolved from the main peak. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed.

Quantitative Spectroscopic Analysis Methods for this compound

Spectroscopic methods provide quantitative information based on the interaction of electromagnetic radiation with the molecule. They are often used for concentration determination and as orthogonal techniques to chromatography for purity assessment.

UV-Vis Spectrophotometry for Concentration Determination and Purity Checks

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The chromophore in this molecule is the substituted pyridine ring.

The parent compound, isonicotinic acid, exhibits absorbance maxima around 214 nm and 264 nm. sielc.com The oxetane-ether substituent at the 2-position is an auxochrome but is not expected to significantly shift the primary absorption maximum of the isonicotinic acid core. Therefore, a wavelength of approximately 265 nm would be suitable for quantification.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less selective than HPLC, it is a valuable tool for quick in-process checks and dissolution testing. researchgate.net

Table 3: Predicted UV-Vis Spectral Properties

Property Predicted Value/Characteristic Basis of Prediction
Primary λmax ~265 nm Based on the known spectrum of isonicotinic acid (λmax ~264 nm). sielc.com The saturated oxetane (B1205548) ether is not a strong chromophore.
Solvent Dilute Acid (e.g., 0.1 M HCl) or Methanol The spectrum can be pH-dependent; using a consistent solvent system is crucial for reproducibility. sielc.com

| Application | Concentration measurement via Beer-Lambert Law | Standard quantitative analysis technique. |

Purity Profiling and Impurity Identification Methodologies for this compound

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. For this compound, a comprehensive purity profiling strategy would be essential to identify and quantify any process-related impurities and potential degradation products.

Impurity Elucidation via LC-MS and GC-MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful and complementary techniques for the separation, detection, and identification of impurities.

LC-MS: Due to the polar nature of the carboxylic acid group and the pyridine ring, reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry would be the primary tool for analyzing this compound. A hypothetical LC-MS method would likely involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a pH-adjusting modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol. The mass spectrometer, likely a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap, would be operated in both positive and negative electrospray ionization (ESI) modes to ensure the detection of a wide range of potential impurities.

GC-MS: Volatile and semi-volatile impurities, which may not be readily detectable by LC-MS, can be identified using GC-MS. Given the relatively low volatility of this compound, derivatization would likely be necessary to convert the polar carboxylic acid into a more volatile ester or silyl (B83357) derivative prior to GC analysis. The GC would be equipped with a capillary column appropriate for the separation of polar compounds.

A speculative table of potential impurities and their likely detection method is presented below.

Potential Impurity Potential Origin Likely Analytical Technique
2-Hydroxyisonicotinic acidHydrolysis of the ether linkageLC-MS
Oxetan-3-ol (B104164)Hydrolysis of the ether linkageGC-MS (after derivatization)
Starting materials for synthesisIncomplete reactionLC-MS or GC-MS
Isomeric impuritiesSide reactions during synthesisLC-MS
Ring-opened degradation productsAcid-catalyzed degradationLC-MS

Development of Impurity Reference Standards

The accurate quantification of identified impurities necessitates the availability of well-characterized reference standards. For any significant impurity found in this compound, a reference standard would need to be synthesized or isolated. The characterization of these standards would involve a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatographic purity analysis, to confirm their identity and establish their purity.

Chemical Stability and Degradation Pathway Analysis of this compound

Understanding the chemical stability of a compound is paramount for determining appropriate storage conditions and shelf-life. The presence of the strained oxetane ring and the isonicotinic acid moiety suggests potential degradation pathways that must be investigated.

Forced Degradation Studies (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

A hypothetical forced degradation study design for this compound would include:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures. The ether linkage of the oxetane is potentially susceptible to acid-catalyzed cleavage.

Basic Hydrolysis: Exposure to a base such as sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). The pyridine ring could be susceptible to oxidation.

Photolytic Degradation: Exposure to light of a specified wavelength and intensity to assess photosensitivity.

Thermal Stress: Heating the solid compound at elevated temperatures (e.g., 60-80°C) to evaluate its solid-state stability.

The extent of degradation would be monitored by a stability-indicating HPLC method, likely the same method developed for purity profiling.

Identification of Degradation Products and Their Formation Mechanisms

Any significant degradation products formed during forced degradation studies would be identified and characterized using LC-MS/MS and NMR spectroscopy. The fragmentation patterns observed in the MS/MS spectra would provide crucial information about the structure of the degradants.

Based on the structure of this compound, a plausible degradation pathway under acidic conditions could involve the protonation of the oxetane oxygen, followed by nucleophilic attack by water, leading to the cleavage of the ether bond and the formation of 2-hydroxyisonicotinic acid and oxetan-3-ol.

A speculative table of potential degradation products is provided below.

Stress Condition Potential Degradation Product Proposed Formation Mechanism
Acidic Hydrolysis2-Hydroxyisonicotinic acidAcid-catalyzed cleavage of the ether linkage
Acidic HydrolysisOxetan-3-olAcid-catalyzed cleavage of the ether linkage
OxidativeN-oxide of this compoundOxidation of the pyridine nitrogen
PhotolyticIsomeric or rearranged productsPhotochemical reaction

Long-Term Chemical Stability Assessment

In addition to forced degradation studies, long-term stability studies under controlled temperature and humidity conditions, as defined by ICH guidelines, would be necessary to establish the shelf-life of this compound. These studies would involve storing the compound for extended periods (e.g., up to 5 years) and periodically testing for purity, degradation products, and other relevant quality attributes.

Exploration of Advanced Chemical Applications and Future Research Directions

Role of 2-(Oxetan-3-yloxy)isonicotinic Acid as a Building Block in Complex Chemical Synthesis

No specific data available in the public domain.

No specific data available in the public domain.

Integration into Supramolecular Assemblies and Advanced Material Science Contexts

No specific data available in the public domain.

No specific data available in the public domain.

No specific data available in the public domain.

Development of Molecular Probes and Chemical Tools Utilizing the this compound Scaffold

The inherent features of the this compound framework make it an attractive starting point for the creation of molecular probes. The isonicotinic acid portion provides a handle for further functionalization, while the oxetane (B1205548) moiety can influence solubility, metabolic stability, and conformational properties.

The development of fluorescent probes is crucial for visualizing biological processes. nih.gov The this compound structure can be chemically modified to incorporate fluorophores. For instance, the carboxylic acid group of the isonicotinic acid can be coupled with an amine-containing fluorophore. The choice of fluorophore and any linking groups is critical to minimize non-specific binding and maintain the desired photophysical properties. nih.gov The oxetane ring in such probes could enhance aqueous solubility and cell permeability, which are desirable characteristics for imaging in biological systems.

Similarly, isotopic labeling of the this compound scaffold can be achieved for use in quantitative bioassays and metabolic studies. Introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule would allow for its detection and quantification by mass spectrometry.

Table 1: Potential Design Strategies for Probes Based on this compound

Probe TypeDesign StrategyPotential ApplicationKey Consideration
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the isonicotinic acid moiety.Cellular imaging, receptor binding studies.Maintaining target affinity and minimizing fluorescence quenching.
Isotopic ProbeIncorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) during synthesis.Quantitative mass spectrometry-based assays, metabolic fate studies.Ensuring the isotopic label does not alter the biological activity of the molecule.

Click chemistry provides a powerful and highly efficient method for conjugating molecules in complex biological environments. licor.com The this compound scaffold can be readily adapted for use in click chemistry reactions. For example, the isonicotinic acid can be converted to an azide (B81097) or an alkyne, two of the most common functional groups used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. sigmaaldrich.com

This would enable the straightforward attachment of the this compound moiety to biomolecules such as proteins or nucleic acids that have been functionalized with the complementary click handle. nih.gov Such conjugation strategies are invaluable for applications like activity-based protein profiling and the development of targeted drug delivery systems. nih.gov

Innovations in Organocatalyst and Ligand Design Employing this compound Derivatives

The field of organocatalysis has emerged as a powerful tool in synthetic chemistry. The design of novel catalysts is central to this field. mdpi.com The this compound structure possesses features that make it a promising candidate for development as a ligand in asymmetric catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ether linkage and carboxylic acid provide potential coordination sites for metal centers. ajol.info

Furthermore, the chiral centers that can be introduced within the oxetane ring or on substituents attached to the pyridine core could create a chiral environment around a metal catalyst, enabling enantioselective transformations. The rigidity of the pyridine ring combined with the conformational influence of the oxetane could lead to highly organized and effective catalyst structures.

Table 2: Potential Applications in Catalyst and Ligand Design

ApplicationDesign PrinciplePotential Reaction Type
Asymmetric LigandIntroduction of chirality and coordination sites to create a defined chiral pocket around a metal center.Asymmetric hydrogenation, aldol (B89426) reactions, Michael additions.
OrganocatalystFunctionalization of the pyridine ring with catalytically active groups (e.g., amines, thioureas).Enantioselective C-C bond forming reactions.

Emerging Methodologies and Unexplored Reactivity Patterns of this compound

While the synthesis of oxetanes has been an area of active research, the specific methodologies for the preparation of this compound are not extensively documented in publicly available literature. acs.orgnih.gov The synthesis would likely involve the reaction of a protected 3-hydroxyoxetane with a suitable 2-halosubstituted isonicotinic acid derivative.

The oxetane ring itself is known to be susceptible to ring-opening reactions under certain acidic or basic conditions, which could present both challenges and opportunities in its chemical transformations. acs.org For instance, the controlled ring-opening of the oxetane in this compound could be a novel strategy to access more complex molecular architectures. Further research into the reactivity of this compound under various conditions is needed to fully exploit its synthetic potential. The stability of oxetane-carboxylic acids can be a concern, with some isomerizing to lactones, a factor that must be considered in reaction design. acs.org

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advancements

Research into 2-(oxetan-3-yloxy)isonicotinic acid and related oxetane-containing carboxylic acids has primarily centered on their synthesis and inherent stability. A key methodological advancement has been the synthesis of such compounds through the saponification of their corresponding ethyl or methyl esters using a base like sodium hydroxide (B78521), followed by acidification. acs.org This straightforward approach provides access to these novel heterocyclic compounds.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of isonicotinic acid derivatives has been investigated for various therapeutic applications. For example, certain isonicotinic acid hydrazides have been synthesized and evaluated for their antimicrobial and cytotoxic activities. nih.gov These studies provide a foundational understanding of the potential biological relevance of the isonicotinic acid scaffold.

Unaddressed Challenges and Future Research Perspectives

Despite the progress in the synthesis of oxetane-containing carboxylic acids, several challenges and avenues for future research remain, particularly for this compound.

Unaddressed Challenges:

Comprehensive Stability Studies: A primary challenge is the systematic evaluation of the stability of this compound under various conditions (e.g., pH, temperature, solvents). Understanding its degradation pathways and the kinetics of isomerization is crucial for its reliable use as a building block in medicinal chemistry and materials science.

Scalable and Diverse Synthetic Routes: While saponification is a viable method, the development of alternative, scalable, and versatile synthetic strategies is needed. This includes methods that avoid harsh conditions which might promote isomerization. researchgate.net Gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols represents a significant advancement in accessing key oxetane (B1205548) intermediates. nih.gov

Lack of Biological Data: There is a significant gap in the literature regarding the specific biological activities of this compound. Its potential as a therapeutic agent or a biological probe remains largely unexplored.

Future Research Perspectives:

Exploration of Biological Activity: Future research should focus on a comprehensive screening of this compound for various biological activities, such as enzyme inhibition, receptor binding, and antimicrobial effects. Given the known biological profiles of other isonicotinic acid derivatives, this compound could hold potential in areas like oncology, infectious diseases, or neurodegenerative disorders. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure could be undertaken to establish structure-activity relationships. This would involve synthesizing analogs with different substituents on the pyridine (B92270) ring or modifications of the oxetane moiety to optimize biological activity and physicochemical properties.

Application as a Molecular Scaffold: The unique combination of the rigid, polar oxetane ring and the versatile isonicotinic acid moiety makes this compound an attractive scaffold for the design of novel chemical libraries for drug discovery. nih.gov

Broader Implications of Comprehensive Research on Novel Heterocyclic Compounds with Oxetane Moieties

The focused investigation of compounds like this compound is part of a broader and highly significant trend in medicinal chemistry: the exploration of novel heterocyclic compounds containing strained rings like oxetane. The implications of this research are far-reaching.

The incorporation of an oxetane ring into a molecule can have profound and beneficial effects on its physicochemical properties. nih.gov Oxetanes are small, polar, and three-dimensional motifs that can serve as isosteres for more common functional groups like carbonyls or gem-dimethyl groups. nih.gov This substitution can lead to significant improvements in aqueous solubility, a critical parameter for drug efficacy. nih.gov Furthermore, the oxetane moiety can enhance metabolic stability by blocking sites of metabolism, thereby increasing the half-life of a drug candidate. nih.gov The electron-withdrawing nature of the oxetane ring can also modulate the pKa of nearby functional groups, which can be strategically used to fine-tune the ionization state of a molecule and improve its pharmacokinetic profile. nih.gov

Therefore, comprehensive research into oxetane-containing compounds contributes to the development of a molecular "toolkit" for medicinal chemists. By understanding the synthesis, stability, and structure-property relationships of these unique building blocks, researchers can more rationally design next-generation therapeutics with improved efficacy, safety, and pharmacokinetic properties. The study of this compound, while specific, serves as a valuable case study in this broader endeavor to expand the accessible chemical space for drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Oxetan-3-yloxy)isonicotinic acid, and how do reaction parameters (e.g., solvent, temperature) influence yield?

  • Methodological Approach : Optimize synthesis via nucleophilic substitution between oxetan-3-ol derivatives and activated isonicotinic acid precursors. Key parameters include using polar aprotic solvents (e.g., DMF) to stabilize intermediates and controlling temperature (60–80°C) to minimize oxetane ring-opening side reactions. Characterization via 1H^1H-NMR and HPLC purity analysis is critical to confirm structural integrity and yield .
  • Theoretical Basis : The oxetane’s ring strain enhances reactivity, necessitating careful monitoring of reaction kinetics to avoid decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Strategy :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify oxetane protons (δ 4.5–5.0 ppm) and confirm ether linkage.
  • FT-IR : Validate carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1100 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
    • Cross-referencing with literature data and using internal standards (e.g., spiked samples) ensures accuracy .

Q. How does the oxetane moiety alter the solubility and stability of isonicotinic acid derivatives?

  • Experimental Design : Conduct comparative solubility studies in aqueous/organic solvents (e.g., PBS buffer vs. DMSO) and assess thermal stability via TGA/DSC. The oxetane’s electron-withdrawing effect reduces solubility in polar solvents but enhances thermal stability compared to unsubstituted analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the regioselectivity of this compound in nucleophilic reactions?

  • Computational Workflow :

  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
  • Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack.
  • Validate predictions with experimental kinetic studies (e.g., competition reactions with amines/thiols).
    • Critical Analysis : Compare computed activation energies with experimental Arrhenius plots to resolve discrepancies between theoretical and observed reactivity .

Q. What strategies resolve contradictions between experimental and computational data on the acid-catalyzed degradation of this compound?

  • Methodological Framework :

  • Controlled Kinetic Studies : Monitor degradation under varying pH (1–5) and temperatures (25–50°C) via UV-Vis or LC-MS.
  • Mechanistic Reassessment : Use isotopic labeling (e.g., 2H^2H- or 18O^{18}O-oxetane) to trace cleavage pathways.
  • Error Analysis : Evaluate computational approximations (e.g., solvent effects in DFT) and refine models using experimental rate constants .

Q. What methodological frameworks guide the study of kinetic vs. thermodynamic control in oxetane-containing heterocycle synthesis?

  • Quadripolar Model Application :

  • Theoretical Pole : Link to Baldwin’s rules for ring-opening reactions.
  • Epistemological Pole : Define measurable parameters (e.g., activation energy, equilibrium constants).
  • Technical Pole : Use stopped-flow NMR for real-time reaction monitoring.
  • Morphological Pole : Compare crystal structures (XRD) of intermediates to identify transition states .

Data Presentation and Reproducibility

Q. How should researchers present heterogeneous data (e.g., conflicting stability results) in publications?

  • Guidelines :

  • Transparent Reporting : Disclose all experimental conditions (e.g., humidity, trace catalysts) in supplementary materials.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of outliers.
  • Visualization : Use Arrhenius plots or free-energy diagrams to contextualize discrepancies .

Q. What criteria ensure reproducibility in synthesizing this compound?

  • Best Practices :

  • Detailed Protocols : Specify catalyst purity, solvent drying methods, and inert atmosphere conditions.
  • Reference Standards : Include 1H^1H-NMR spectra of intermediates in supplementary data.
  • Collaborative Validation : Cross-verify results with independent labs using shared synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.